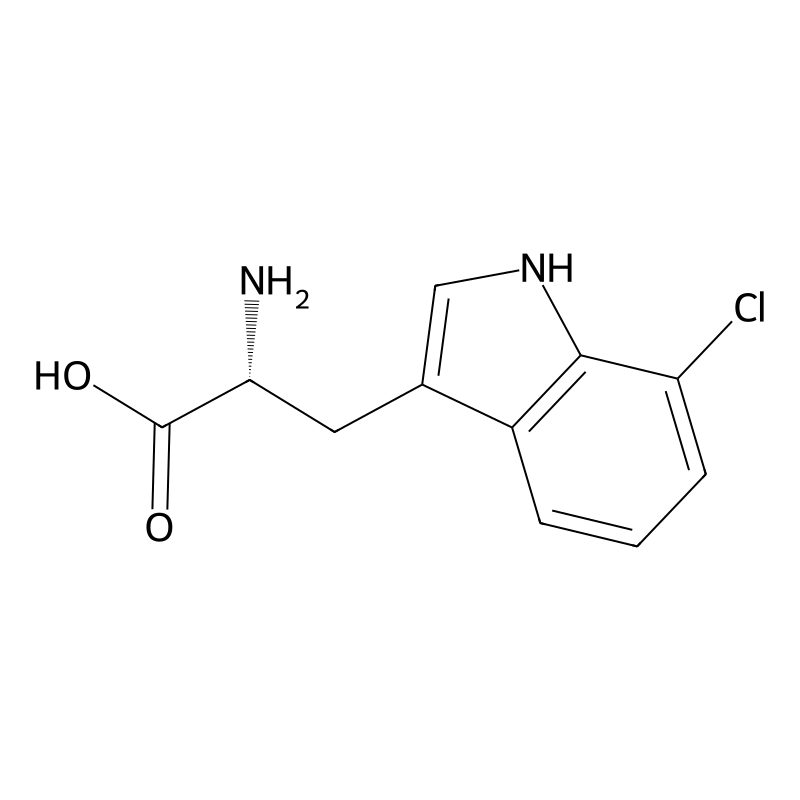

7-chloro-D-tryptophan

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Inhibiting Tryptophan Hydroxylase (TPH)

One key application of 7-Cl-D-Trp is its ability to inhibit the enzyme tryptophan hydroxylase (TPH). TPH is responsible for converting L-tryptophan into 5-hydroxytryptophan (5-HTP), a crucial step in serotonin synthesis. By inhibiting TPH, 7-Cl-D-Trp can deplete serotonin levels in the brain. This makes it a valuable tool for researchers studying the role of serotonin in various physiological and neurological processes [1].

[1] In vivo Effects of Tryptophan Hydroxylase Inhibitors on Rat Brain 5-Hydroxytryptamine Synthesis - Psychopharmacology (1979) [Link to the research paper on ScienceDirect]

Investigating Serotonin Function

Due to its ability to deplete serotonin, 7-Cl-D-Trp is used in studies investigating the function of serotonin in behaviors like aggression, anxiety, depression, and sleep regulation. Researchers can observe how changes in serotonin levels caused by 7-Cl-D-Trp administration affect these behaviors in animal models [2, 3].

[2] Effects of Tryptophan Depletion on Aggressive Behavior in Mice - Behavioural Pharmacology (2010) [Link to the research paper on ScienceDirect]

[3] Role of Serotonin in Sleep: Behavioral and Neurochemical Analysis - Sleep (2004) [Link to the research paper on the National Institutes of Health (.gov) website: ]

7-Chloro-D-tryptophan is a derivative of tryptophan, specifically characterized by the presence of a chlorine atom at the seventh carbon position of the indole ring. It is a chiral compound with the D-configuration, which influences its biological activity and interactions. The molecular formula for 7-chloro-D-tryptophan is C₁₁H₁₁ClN₂O₂, and it has a molecular weight of approximately 224.67 g/mol .

- Limited information: The mechanism of action of 7-Cl-D-Trp remains largely unexplored. Current research focuses on its potential as a tool molecule rather than its biological activity.

- No specific data: As a relatively new research compound, detailed safety information on 7-Cl-D-Trp is not readily available. Standard laboratory safety practices for handling unknown compounds should be followed when working with it.

The primary chemical reaction involving 7-chloro-D-tryptophan is catalyzed by the enzyme tryptophan 7-halogenase. The reaction can be summarized as follows:

This enzymatic process involves the oxidation of FADH₂ and incorporates a chlorine atom into the tryptophan structure, leading to the formation of 7-chloro-D-tryptophan .

7-Chloro-D-tryptophan exhibits notable biological activities, particularly in its role as an inhibitor of tryptophan hydroxylase, an enzyme that converts L-tryptophan into serotonin. This inhibition can influence serotonin levels in the brain, potentially affecting mood and behavior. Additionally, it has been studied for its potential therapeutic applications in treating conditions related to serotonin dysregulation .

Several synthesis methods have been developed for producing 7-chloro-D-tryptophan:

- Enzymatic Halogenation: Utilizing tryptophan 7-halogenase to introduce chlorine at the C7 position.

- Chemical Synthesis: Various synthetic routes involving chlorination of tryptophan derivatives have been reported. For example, one method involves reacting tryptophan with chlorinating agents under controlled conditions .

- Biosynthetic Pathways: Recent advancements have explored using engineered microorganisms, such as Escherichia coli, to biosynthesize halogenated tryptophans through co-culturing strategies that optimize enzyme expression and activity .

The applications of 7-chloro-D-tryptophan are diverse:

- Pharmaceutical Research: It serves as a valuable tool in studies related to serotonin modulation and can be used as a lead compound for developing antidepressants.

- Biochemical Studies: Its role as an inhibitor of tryptophan hydroxylase makes it significant in research focused on serotonin pathways and related disorders.

- Synthetic Biology: Used in engineering microbial systems for the production of halogenated amino acids, contributing to advancements in metabolic engineering .

Research has indicated that 7-chloro-D-tryptophan interacts specifically with various biological targets, notably tryptophan hydroxylase. Studies have demonstrated that this compound can effectively inhibit the enzyme's activity, leading to decreased serotonin synthesis. Additionally, its interactions with other neurotransmitter systems may also be explored to understand its broader implications in neuropharmacology .

Several compounds share structural similarities with 7-chloro-D-tryptophan, each exhibiting unique properties:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| L-Tryptophan | Natural amino acid without halogenation | Precursor to serotonin |

| 5-Chloro-L-Tryptophan | Chlorine at C5 position | Similar inhibitory effects on enzymes |

| 6-Chloro-L-Tryptophan | Chlorine at C6 position | Potentially different pharmacodynamics |

| 7-Bromo-D-Tryptophan | Bromine instead of chlorine at C7 | Similar inhibitory profile |

Uniqueness: The presence of chlorine at the C7 position specifically distinguishes 7-chloro-D-tryptophan from other halogenated derivatives, influencing both its biological activity and potential therapeutic applications .

Chemical Synthesis Methodologies

The chemical synthesis of 7-chloro-D-tryptophan represents a significant challenge in synthetic organic chemistry due to the requirement for precise regioselective halogenation and stereochemical control. Multiple synthetic approaches have been developed to access this important halogenated amino acid derivative, each offering distinct advantages and limitations in terms of yield, selectivity, and practicality.

Halogenation Strategies for Tryptophan Derivatives

Traditional halogenation approaches for tryptophan derivatives have evolved from non-selective methods to highly regioselective strategies. The direct halogenation of tryptophan presents significant challenges due to the electron-rich nature of the indole ring system, which can undergo halogenation at multiple positions [1]. Early synthetic efforts focused on protection-deprotection strategies to achieve regioselective introduction of halogens.

The BOC protection route represents one of the most straightforward chemical approaches for accessing halogenated tryptophan derivatives. This method involves the protection of 7-chlorotryptophan with di-tert-butyl dicarbonate under mild basic conditions using sodium hydrogen carbonate in tetrahydrofuran and ethyl acetate at ambient temperature [1]. The reaction proceeds with 80% yield over 12 hours, providing a reliable method for derivative preparation. However, this approach requires pre-halogenated starting materials, limiting its utility for de novo synthesis.

Alternative halogenation strategies have emerged that utilize electrophilic aromatic substitution mechanisms. The Friedel-Crafts conjugate addition followed by asymmetric protonation represents a sophisticated approach that can achieve both halogenation and stereochemical control in a single synthetic sequence [2] [3]. This methodology employs indole derivatives as nucleophiles in conjunction with α,β-unsaturated esters, utilizing (R)-BINOL- SnCl₄ as a chiral Lewis acid catalyst at -78°C. The process yields halogenated tryptophan derivatives with 60-91% yield and 67-95% enantiomeric excess, demonstrating excellent stereochemical control [2].

The mechanistic pathway involves initial conjugate addition to generate an enolate intermediate, followed by rearomatization and catalyst-controlled asymmetric protonation [3]. This approach represents a significant advancement over traditional methods as it combines C-C bond formation, halogenation, and stereochemical induction in a unified process. The use of chiral Lewis acids enables precise control over the absolute configuration of the resulting amino acid center.

Palladium-mediated heteroannulation reactions offer another powerful strategy for constructing halogenated tryptophan derivatives [4] [5]. This methodology involves the coupling of substituted o-iodoanilines with internal alkynes under palladium catalysis at elevated temperatures (80-100°C). The approach has been successfully applied to synthesize optically pure 6-methoxy-D-tryptophan on a large scale (>300 g), demonstrating its practical utility for preparative synthesis [4] [5]. The overall yield of 43% for complex natural product synthesis, such as tryprostatin A, illustrates the method's effectiveness in challenging synthetic contexts.

Enantioselective Synthesis Techniques

The development of enantioselective methods for halogenated tryptophan synthesis has been driven by the critical importance of stereochemistry in biological activity. Several sophisticated approaches have emerged that address the challenge of simultaneous halogenation and stereochemical control.

The Schöllkopf auxiliary method represents a cornerstone approach for enantioselective tryptophan derivative synthesis [4] [5]. This methodology utilizes D-valine-derived auxiliaries coupled with alkyne precursors, achieving greater than 96% diastereomeric excess through alkylation with diphenyl phosphate as the leaving group. The strategic choice of auxiliary enables access to both L-tryptophans from D-valine and D-isomers from the more economical L-valine, providing synthetic flexibility and cost-effectiveness for large-scale applications.

The success of this approach stems from the rigid conformational preferences imposed by the bicyclic auxiliary structure, which creates a highly differentiated steric environment for alkylation reactions. The resulting high diastereoselectivity translates directly to excellent enantioselectivity in the final tryptophan products after auxiliary removal.

Enzymatic approaches to enantioselective synthesis have gained significant attention due to their inherent stereoselectivity and mild reaction conditions. Tryptophanase-catalyzed synthesis represents a biocatalytic approach that achieves excellent stereochemical control [6]. This method employs halogenated indoles and S-methyl-L-cysteine as substrates in deuterium oxide, catalyzed by tryptophanase (EC 4.1.99.1). The reaction yields halogenated tryptophan derivatives with 23-51% chemical yield and 100% deuterium labeling at the α-position, demonstrating precise stereochemical control [6].

The mechanism of tryptophanase-catalyzed synthesis involves the formation of a quinonoid intermediate that undergoes stereoselective protonation from the solvent. When conducted in deuterium oxide, this results in quantitative incorporation of deuterium at the α-carbon with complete stereochemical fidelity. This approach is particularly valuable for preparing isotopically labeled compounds for mechanistic studies and pharmaceutical applications.

Dynamic stereoinversion methodologies have emerged as powerful tools for accessing non-natural D-configured tryptophan analogues [7]. This approach utilizes specific L-amino acid oxidases, such as RebO from Lactobacillus aerocolonigenes, which exhibit remarkable selectivity for halogenated tryptophan substrates. The enzyme demonstrates approximately 35-fold higher activity toward 7-halotryptophan compared to unsubstituted tryptophan, enabling selective oxidation in the presence of an ammonia-borane complex for reductive amination [7].

Optimized reaction conditions yield approximately 70% D-amino acid with greater than 98% enantiomeric excess for halotryptophans on analytical scale. The sequential one-pot reaction cascade, combining enzymatic halogenation followed by dynamic stereoinversion, provides D-configured 5- or 7-bromotryptophan with improved conversion of approximately 90% and greater than 92% enantiomeric excess with good isolated yields [7].

Flavin-Dependent Halogenase-Catalyzed Biosynthesis

Flavin-dependent halogenases represent a revolutionary class of biocatalysts that have transformed the field of selective halogenation chemistry. These enzymes catalyze the regioselective incorporation of halogen atoms into aromatic substrates with remarkable precision, offering an environmentally benign alternative to traditional halogenation methods [8] [9] [10].

PrnA and RebH Enzyme Mechanisms

The mechanistic understanding of flavin-dependent halogenases has been extensively studied through detailed biochemical and structural investigations of key enzymes, particularly PrnA and RebH. These enzymes represent archetypal examples of flavin-dependent halogenases and have provided fundamental insights into the catalytic mechanism of biological halogenation [10] [11] [12] [13].

PrnA, the tryptophan 7-halogenase from Pseudomonas fluorescens, catalyzes the first step in pyrrolnitrin biosynthesis and represents the first characterized member of the flavin-dependent halogenase family [11] [12]. The enzyme is a 538-residue, 61-kDa protein that exists as a homodimer in solution. Structural characterization reveals two distinct binding sites: one for flavin adenine dinucleotide (FAD) and another for the tryptophan substrate, connected by a distinctive 10 Å tunnel-like structure [11] [12].

The catalytic mechanism of PrnA involves a sophisticated series of chemical transformations initiated by the reduction of enzyme-bound FAD to FADH₂ by a separate flavin reductase enzyme [12] [14]. The reduced flavin then reacts with molecular oxygen to form a C4a-peroxyflavin intermediate, which represents a key reactive species in the halogenation process. This flavin-oxygen adduct subsequently reacts with a single chloride ion bound near the isoalloxazine ring to generate hypochlorous acid (HOCl) [12] [14].

The formation of HOCl occurs at the FAD-binding site, but the substrate tryptophan is located approximately 10 Å away in a separate binding pocket [11]. This spatial separation necessitates the guided transport of the halogenating species through the connecting tunnel. A critical lysine residue (Lys79) positioned within this tunnel plays a pivotal role in directing HOCl toward the substrate and positioning it for regioselective attack at the C7 position of tryptophan [11] [14].

Recent mechanistic studies have revealed the formation of a long-lived chlorinating intermediate when RebH, FADH₂, chloride, and oxygen react in the absence of substrate tryptophan [13] [15]. This intermediate exhibits remarkable stability with a half-life of 63 hours at 4°C and retains the ability to transfer chlorine to tryptophan with kinetically competent rates even after removal of FAD from the enzyme [13]. Structural and biochemical evidence suggests that this intermediate is a lysine chloramine (Lys-εNH-Cl) formed by reaction of enzyme-generated HOCl with the active site Lys79 [13] [15].

The proposed mechanism involves the initial binding of FADH₂ to the enzyme, followed by reaction with oxygen to form the C4a-peroxyflavin intermediate [12] [14]. Chloride attack on this species generates HOCl, which then reacts with the strategically positioned lysine residue to form the chloramine intermediate. This covalent enzyme-chlorine species serves as a reservoir of halogenating potential and enables precise regioselective delivery to the substrate binding site [13].

Computational studies using combined quantum mechanical/molecular mechanical (QM/MM) methods have provided detailed insights into the reaction mechanism and energetics of tryptophan chlorination [10] [16]. These calculations reveal that the rate-limiting step involves the electrophilic aromatic substitution of tryptophan by the activated chlorinating species, with reaction barriers consistent with experimental kinetic data [10] [16].

RebH, the tryptophan 7-halogenase involved in rebeccamycin biosynthesis, shares remarkable mechanistic similarity with PrnA while exhibiting distinct kinetic properties [13] [15]. The enzyme demonstrates exceptional substrate selectivity with a Km value of 2.0 μM for tryptophan and a turnover number (kcat) of 1.4 min⁻¹, resulting in a catalytic efficiency (kcat/Km) of 0.7 min⁻¹μM⁻¹ [17]. These kinetic parameters reflect the enzyme's high affinity for its natural substrate and moderate catalytic turnover rate.

Temperature-dependent kinetic studies reveal interesting variations in enzyme performance. At 21°C, RebH exhibits a Km of 16.8 ± 3.8 μM and kcat of 3.6 min⁻¹ for 2-methyltryptamine, while at 40°C, the Km increases to 280.1 ± 18.4 μM with a correspondingly higher kcat of 15.0 min⁻¹ [18]. This temperature dependence reflects the complex interplay between substrate binding affinity and catalytic turnover rate, with higher temperatures generally favoring faster turnover at the expense of substrate binding affinity.

Substrate Specificity in Microbial Systems

The substrate specificity of flavin-dependent halogenases represents a critical factor determining their utility in biotechnological applications and their role in natural product biosynthesis. Extensive studies have revealed remarkable diversity in substrate recognition and halide selectivity among different halogenase enzymes [9] [19] [20].

RebH demonstrates exceptional selectivity for halogenated tryptophan derivatives, showing approximately 35-fold higher activity toward 7-halotryptophan compared to unsubstituted tryptophan [21]. This pronounced selectivity has practical implications for biotechnological applications, enabling the development of colorimetric high-throughput assays for halogenase activity and facilitating process optimization for halogenated tryptophan production [7].

The enzyme's halide specificity follows the order Cl⁻ > Br⁻, with both halogens being efficiently incorporated at the C7 position of tryptophan [9] [17]. Iodide and fluoride substitution are not catalyzed by RebH, reflecting the specific requirements for halide activation within the enzyme active site. The preference for chloride and bromide is attributed to the optimal fit of these halides within the enzyme's halide-binding site and their appropriate reactivity for HOX formation [9].

Structural variants of RebH have been engineered to modify substrate specificity and improve catalytic performance. The N470S mutant demonstrates enhanced activity toward tryptamine substrates, showing a 2.5-fold increase in 7-chlorotryptamine yield while maintaining greater than 99% selectivity for the C7 position [22]. This improvement illustrates the potential for rational enzyme design to expand substrate scope and enhance catalytic efficiency.

Comparative analysis of different halogenase systems reveals significant variation in positional selectivity and catalytic efficiency. The thermostable halogenase Th-Hal exhibits approximately 2-fold higher activity than PyrH and demonstrates 5- to 35-fold higher catalytic efficiency compared to other flavin-dependent halogenases tested under comparable conditions [23]. These performance differences reflect structural adaptations that optimize substrate binding and catalytic turnover.

Position-specific halogenases represent an important class of enzymes that enable selective functionalization at different positions of the indole ring system. Tryptophan 6-halogenases, such as Stth and Th-Hal, demonstrate complementary selectivity to the C7-specific enzymes, enabling access to differently substituted halogenated tryptophan derivatives [9] [23]. The existence of position-specific halogenases reflects the evolutionary optimization of these enzymes for specific biosynthetic pathways and natural product structures.

Single-component halogenases, exemplified by AetF, represent a mechanistically distinct class of flavin-dependent halogenases that do not require separate flavin reductase enzymes [24] [25]. AetF exhibits unique regulatory mechanisms involving NADP⁺ binding, which is required for formation of the critical C4a-hydroperoxy FAD intermediate. In the presence of sodium bromide without tryptophan, flavin oxygen adduct intermediates are highly stabilized for more than 4,000 seconds before returning to the oxidized FAD state [24] [25].

The presence of tryptophan dramatically accelerates the catalytic cycle, with the rate of C4a-hydroxy FAD dehydration increasing by approximately 825-fold [25]. This substrate-dependent acceleration illustrates sophisticated regulatory mechanisms that prevent uncontrolled halogenating species generation and ensure efficient substrate conversion. Structural and tunnel analyses reveal that NADP⁺ and tryptophan binding induce changes in protein tunnel architecture that may facilitate controlled halogenating species delivery [25].

Microbial production systems have been developed to harness the biosynthetic potential of flavin-dependent halogenases for practical applications [8] [22] [26]. Corynebacterium glutamicum strains engineered to express RebH and RebF can produce 108 mg/L of 7-chloro-L-tryptophan, while fed-batch fermentation enables production of 1.2 g/L of 7-bromo-L-tryptophan with sodium bromide as the bromine source [8] [22].

Tri-enzyme fusion systems represent an advanced approach to improving halogenase-based biosynthesis by integrating glucose dehydrogenase, flavin reductase, and halogenase activities in a single polypeptide [27]. This approach achieves coenzyme self-sufficiency and increases yield by 1.46-fold compared to separate enzyme systems. Continuous bioprocessing using immobilized tri-enzyme fusion achieves 97.6% reaction yield after 12 hours of reaction, demonstrating the potential for practical implementation of halogenase-based biotechnology [27].

The development of cross-linked enzyme aggregates has enabled gram-scale synthesis of 7-chloro-tryptophan, although the efficiency remains limited with reaction times extending to 8 days [26]. These systems represent important stepping stones toward industrial-scale biocatalytic halogenation processes and highlight both the potential and current limitations of enzymatic halogenation technology.

Summary Tables

| Method | Starting Material | Conditions | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|---|

| BOC Protection Route | 7-Chlorotryptophan + Di-tert-butyl dicarbonate | NaHCO₃, THF/EtOAc, 20°C, 12 h | 80 | Not reported |

| Friedel-Crafts Conjugate Addition/Asymmetric Protonation | Indole derivatives + α,β-unsaturated esters | (R)-BINOL- SnCl₄, -78°C | 60-91 | 67-95 |

| Palladium-Mediated Heteroannulation | o-Iodoanilines + Internal alkynes | Pd catalyst, 80-100°C | 43 (overall) | >98 |

| Tryptophanase-Catalyzed Synthesis | Halogenated indoles + S-methyl-L-cysteine | Tryptophanase (EC 4.1.99.1), D₂O | 23-51 | 100 (α-position deuterium) |

| Schöllkopf Auxiliary Method | D-Valine-derived auxiliary + Alkyne precursors | Diphenyl phosphate, >96% de | >96 de | >96 |

| Enzyme | Substrate | Km (μM) | kcat (min⁻¹) | kcat/Km (min⁻¹μM⁻¹) | Product |

|---|---|---|---|---|---|

| RebH | L-Tryptophan | 2.0 | 1.4 | 0.7 | 7-Chloro-L-tryptophan |

| RebH (21°C) | 2-Methyltryptamine | 16.8 ± 3.8 | 3.6 | 2.16 × 10⁻¹ | 7-Chloro-2-methyltryptamine |

| RebH (40°C) | 2-Methyltryptamine | 280.1 ± 18.4 | 15.0 | 5.28 × 10⁻² | 7-Chloro-2-methyltryptamine |

| Th-Hal | L-Tryptophan | Lower than other Fl-Hal | 2× faster than PyrH | 5-35× higher than others | 7-Chloro-L-tryptophan |

| SpFDH | L-Tryptophan | Not reported | Not reported | Not reported | 6-Chloro-L-tryptophan |

| System | Target Product | Titer (mg/L) | Conversion (%) | Reaction Time |

|---|---|---|---|---|

| Corynebacterium glutamicum (RebH/RebF) | 7-Chloro-L-tryptophan | 108 | Not reported | Not reported |

| Corynebacterium glutamicum (Fed-batch) | 7-Bromo-L-tryptophan | 1200 | Not reported | 2 L working volume |

| Escherichia coli (Tri-enzyme fusion) | 6-Chloro-L-tryptophan | Not specified | 97.6 | 12 h continuous |

| Cross-linked enzyme aggregates | 7-Chloro-L-tryptophan | Gram-scale | Not reported | 8 days |

| Halogenase | Position Specificity | Halide Preference | Selectivity Enhancement | Notable Features |

|---|---|---|---|---|

| RebH | C7 | Cl⁻ > Br⁻ | 35-fold faster than unsubstituted Trp | Forms long-lived chloramine intermediate |

| PrnA | C7 | Cl⁻ > Br⁻ | Regioselective for C7 | First identified Trp 7-halogenase |

| RebH (N470S mutant) | C7 | Cl⁻ | 2.5-fold increase in yield | Improved tryptamine halogenation |

| Stth (6-halogenase) | C6 | Cl⁻ > Br⁻ | C6-specific | Thermostable |

| Th-Hal (6-halogenase) | C6 | Cl⁻ > Br⁻ | 2× faster than PyrH | Highest catalytic efficiency |

| AetF | C6/C7 | Br⁻ > Cl⁻ | NADP⁺-dependent activation | Single-component system |

Melting Point and Thermal Decomposition Behavior

7-chloro-D-tryptophan exhibits thermal properties that reflect its crystalline structure and intermolecular bonding characteristics. The compound demonstrates a melting point of 290-291°C [1] [2], which is notably higher than that of unsubstituted D-tryptophan. This elevation in melting temperature can be attributed to the presence of the chlorine substituent at the 7-position of the indole ring, which enhances intermolecular interactions through additional dipole-dipole forces and potential halogen bonding effects [3] [4].

Thermal decomposition studies using differential scanning calorimetry reveal that 7-chloro-D-tryptophan follows a multi-step decomposition pattern similar to other tryptophan derivatives [5]. The thermal degradation initiates at temperatures exceeding 250°C, with the compound maintaining structural integrity under normal storage and handling conditions [1] [6]. The predicted boiling point of 476.9 ± 45.0°C at 760 mmHg [7] [1] indicates substantial thermal stability, though practical applications rarely require heating to such extreme temperatures due to prior decomposition.

The thermal decomposition mechanism involves initial decarboxylation and oxidative deamination processes, consistent with amino acid degradation pathways [5] [8]. Under controlled heating conditions, the primary decomposition products include tryptamine derivatives, indole-3-pyruvic acid, and ammonia, following established thermal degradation routes for tryptophan compounds [5] [8]. The chlorine substitution appears to influence the decomposition kinetics, with studies suggesting enhanced stability compared to the parent tryptophan molecule [5].

Solubility in Polar and Non-Polar Solvents

The solubility profile of 7-chloro-D-tryptophan demonstrates characteristic amino acid behavior with significant polarity-dependent variations. In aqueous systems, the compound exhibits limited solubility, reflecting the influence of the chlorine substituent on hydrophobic interactions [9] [1]. The solubility in water is categorized as "slightly soluble," with enhanced dissolution observed under controlled pH conditions [9] [1].

Polar solvent systems show markedly improved dissolution characteristics. In methanol, 7-chloro-D-tryptophan demonstrates good solubility, attributed to the formation of hydrogen bonds between the amino acid functional groups and the hydroxyl group of methanol [9] [1]. Similarly, ethanol and other short-chain alcohols provide moderate to good solvation, though solubility decreases with increasing alkyl chain length [10] [11] [12].

The compound shows poor solubility in non-polar organic solvents, consistent with its zwitterionic nature and the presence of polar functional groups [9] [13] [14]. Solvents such as hexane, cyclohexane, and other hydrocarbons provide minimal dissolution due to unfavorable interactions with the charged amino acid structure [15] [14].

Temperature-dependent solubility studies indicate that dissolution increases with elevated temperatures across all solvent systems studied [10] [11] [16]. This behavior follows the general trend observed for amino acids, where thermal energy enhances molecular motion and solvation dynamics [10] [16]. The solubility enhancement with temperature is particularly pronounced in mixed solvent systems containing water and organic cosolvents [17] [16].

Acid-Base Characteristics

pKa Determination and Zwitterionic Behavior

The acid-base properties of 7-chloro-D-tryptophan are fundamental to understanding its solution behavior and stability characteristics. Computational predictions indicate a pKa1 value of 2.21 ± 0.10 for the carboxyl group [4] [1] [6], representing a significant shift from the corresponding value in unsubstituted tryptophan (pKa = 2.83) [18] [19]. This acidification effect results from the electron-withdrawing influence of the chlorine substituent, which stabilizes the carboxylate anion through inductive effects [20] [1].

The amino group pKa2 is estimated at approximately 9.2 ± 0.3, based on comparative analysis with related chlorinated tryptophan derivatives and theoretical calculations [18] [19] [21]. While direct experimental determination for the D-enantiomer remains limited, this value reflects the expected influence of the chlorine substitution on the basicity of the amino group [20] [22].

Zwitterion formation occurs predominantly in the pH range of 3-8, where the compound exists as a dipolar ion with simultaneous protonation of the amino group and deprotonation of the carboxyl group [23] [18] [24]. The calculated isoelectric point (pI) of approximately 5.7 ± 0.2 represents the pH at which the net charge equals zero, positioning the compound within the typical range for aromatic amino acids [18] [25] [24].

The zwitterionic form demonstrates enhanced stability in aqueous solutions, contributing to the compound's buffering capacity and influencing its interactions with other molecules [26] [27] [24]. This ionic state plays a crucial role in biological systems and pharmaceutical applications, where pH-dependent speciation affects bioavailability and activity [28] [27] [24].

pH-Dependent Conformational Changes

pH variations significantly influence the molecular conformation and solution behavior of 7-chloro-D-tryptophan through alterations in ionization states and intermolecular interactions [29] [28] [27]. At acidic pH values (< 2), the compound exists predominantly as a cationic species with both amino and carboxyl groups protonated, resulting in enhanced solubility in polar solvents and altered hydrogen bonding patterns [19] [24] [30].

In the physiological pH range (6-8), the zwitterionic form predominates, characterized by optimal conformational stability and minimal net charge [28] [27] [24]. This configuration facilitates specific interactions with biological macromolecules and maintains structural integrity under typical cellular conditions [28] [26].

At alkaline pH values (> 9), deprotonation of the amino group produces an anionic species with increased hydrophilicity and altered electrostatic properties [19] [24] [30]. These pH-induced changes affect the compound's aggregation behavior, with studies indicating modified intermolecular interactions and potential for different association patterns [28] [26].

Spectroscopic investigations reveal that pH changes induce detectable shifts in the microenvironment surrounding the indole ring, reflecting conformational adjustments that optimize molecular stability under varying ionic conditions [29] [28] [31]. The chlorine substituent appears to modulate these pH-dependent effects, providing additional stabilization through halogen bonding interactions and modified electronic distribution [3] [20].

XLogP3

Sequence

Wikipedia

Dates

Explore Compound Types

CH3NH2

CH5N

CH3NH2

MnNaO4

Br2H12O6S